molecular formula C14H12O3 B6371426 5-(3-Carboxyphenyl)-2-methylphenol CAS No. 1262002-59-4

5-(3-Carboxyphenyl)-2-methylphenol

Cat. No.: B6371426
CAS No.: 1262002-59-4
M. Wt: 228.24 g/mol
InChI Key: XRRORYGJVVIURA-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-2-methylphenol: is an organic compound that features a phenol group substituted with a carboxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Carboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenols and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-(3-Carboxyphenyl)-2-methylphenol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Research has shown that compounds similar to this compound can interact with biological molecules such as DNA, potentially leading to applications in drug development and cancer therapy .

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 5-(3-Carboxyphenyl)-2-methylpyridine
  • 5-(3-Carboxyphenyl)-2-methylbenzene
  • 5-(3-Carboxyphenyl)-2-methylthiophene

Uniqueness: 5-(3-Carboxyphenyl)-2-methylphenol is unique due to the presence of both a carboxyphenyl group and a phenol group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(3-hydroxy-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRORYGJVVIURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683813
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-59-4
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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